2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, which includes a quinazolinone core, an ethoxypropyl side chain, and a sulfanyl-acetamide linkage, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Ethoxypropyl Side Chain: The ethoxypropyl group can be introduced through an alkylation reaction using 3-bromo-1-propanol and ethyl iodide.
Sulfanyl-Acetamide Linkage Formation: The final step involves the introduction of the sulfanyl-acetamide linkage. This can be achieved by reacting the quinazolinone intermediate with 4-methylphenyl isothiocyanate, followed by acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The ethoxypropyl side chain and the sulfanyl-acetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and pathways.
Medicine: The compound’s potential anti-inflammatory and anticancer properties make it a subject of interest for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors involved in inflammation and cancer pathways. The ethoxypropyl side chain and sulfanyl-acetamide linkage may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- **2-{[3-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- **2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Uniqueness
The unique combination of the ethoxypropyl side chain and the sulfanyl-acetamide linkage in this compound distinguishes it from other similar compounds. This structural uniqueness may contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-28-14-6-13-25-21(27)18-7-4-5-8-19(18)24-22(25)29-15-20(26)23-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3,(H,23,26) |
InChI Key |
BNFTXLGVCQMHPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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